Hsd17B13-IN-94

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hsd17B13-IN-94 is an effective inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a hepatic lipid droplet-associated enzyme. This compound has shown potential in research related to liver diseases, metabolic diseases, and cardiovascular diseases, such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .

Preparation Methods

The synthetic routes and reaction conditions for Hsd17B13-IN-94 involve complex organic synthesis techniques. The preparation of this compound typically includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis processes that ensure high purity and yield of the compound .

Chemical Reactions Analysis

Hsd17B13-IN-94 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Therapeutic Potential

-

Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH) :

- Research indicates that inhibition of HSD17B13 can protect against liver fibrosis associated with NAFLD and NASH. A loss-of-function variant of HSD17B13 has been linked to decreased liver fibrosis risk, suggesting that targeted inhibition may yield similar protective effects .

- Clinical trials are underway to evaluate RNA interference therapies targeting HSD17B13, demonstrating significant down-regulation of liver HSD17B13 expression and improvement in liver function markers such as serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) .

-

Lipid Metabolism :

- Studies have shown that HSD17B13 plays a role in lipid droplet dynamics and fatty acid metabolism. Inhibition with compounds like Hsd17B13-IN-94 could potentially alter lipid accumulation in hepatocytes, promoting healthier lipid profiles .

- The compound has been used in cellular models to assess its impact on lipid droplet size and composition, revealing insights into its potential to modulate fatty acid oxidation and lipolysis .

Case Study 1: Metabolomic Profiling

A study utilizing metabolomic approaches demonstrated that knockdown of HSD17B13 led to decreased pyrimidine catabolism and increased hepatic glycerolipids in mouse models. This suggests that this compound could similarly influence metabolic pathways related to liver health .

Case Study 2: Genetic Variants

Research into genetic variants such as rs72613567 has shown that individuals with certain alleles exhibit lower levels of liver fibrosis. Investigating how this compound interacts with these genetic factors could provide further understanding of its efficacy in diverse populations .

Data Table: Summary of Research Findings

Mechanism of Action

Hsd17B13-IN-94 exerts its effects by inhibiting the activity of hydroxysteroid 17β-dehydrogenase 13. This enzyme is involved in the regulation of lipid droplet biogenesis, growth, and degradation in hepatocytes. By inhibiting HSD17B13, this compound can modulate lipid metabolism and reduce the progression of liver diseases such as NAFLD and NASH. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 .

Comparison with Similar Compounds

Hsd17B13-IN-94 is unique in its high specificity and potency as an inhibitor of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as those targeting 17β-HSD1, 17β-HSD2, and 17β-HSD4. These compounds share similar mechanisms of action but differ in their specificity for different hydroxysteroid dehydrogenase isoforms .

Q & A

Basic Research Questions

Q. How can researchers determine the inhibitory efficacy of Hsd17B13-IN-94 against HSD17B13 in vitro?

To assess inhibitory efficacy, use recombinant HSD17B13 enzyme assays with a validated substrate (e.g., palmitoyl-CoA) under physiologically relevant conditions. Generate dose-response curves to calculate the half-maximal inhibitory concentration (IC50) using nonlinear regression analysis. Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments. Statistical significance should be evaluated via ANOVA or t-tests, with p-values <0.05 considered significant .

Q. What experimental design considerations are critical for initial pharmacokinetic (PK) profiling of this compound in rodent models?

Design studies with appropriate sample sizes (calculated via power analysis) to ensure statistical robustness. Administer the compound via relevant routes (oral/intravenous), collect plasma/tissue samples at timed intervals, and quantify drug levels using LC-MS/MS. Include control groups and account for variables like sex, age, and diet. Report key PK parameters (e.g., bioavailability, half-life) with standard deviations .

Q. Which assays are recommended to evaluate off-target effects of this compound?

Use high-throughput screening panels (e.g., Eurofins CEREP Panels) to assess activity against unrelated enzymes, receptors, and ion channels. Prioritize targets with structural similarities to HSD17B13 or pathways implicated in lipid metabolism. Data should be reported as percentage inhibition at a fixed concentration (e.g., 10 µM) to identify potential off-target liabilities .

Q. How should researchers validate the specificity of this compound in cellular models?

Employ CRISPR-Cas9-generated HSD17B13-knockout cell lines alongside wild-type controls. Measure compound activity in both models using functional assays (e.g., lipid accumulation via Oil Red O staining). Specificity is confirmed if the compound shows no effect in knockout cells. Include orthogonal methods like siRNA knockdown for cross-validation .

Q. What statistical methods are essential for analyzing dose-dependent responses in this compound studies?

Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to derive IC50 values. Apply outlier detection tests (e.g., Grubbs’ test) and report 95% confidence intervals. For in vivo data, mixed-effects models can account for inter-individual variability .

Advanced Research Questions

Q. How can contradictions between in vitro potency and in vivo efficacy of this compound be resolved?

Investigate pharmacokinetic/pharmacodynamic (PK/PD) disconnects by analyzing tissue-specific drug distribution (e.g., liver vs. plasma concentrations) and metabolite formation. Use transgenic animal models (e.g., liver-specific HSD17B13 overexpression) to isolate target engagement. Integrate transcriptomic/proteomic data to identify compensatory pathways that may mask efficacy .

Q. What strategies optimize the reproducibility of this compound activity in human-derived hepatocyte models?

Use 3D spheroid or organoid cultures to mimic in vivo liver architecture. Pre-treat cells with cytokines (e.g., TNF-α) to induce disease-relevant phenotypes (e.g., steatosis). Validate results across multiple donor lines and correlate findings with clinical biomarkers (e.g., serum ALT levels) .

Q. How should researchers address variability in this compound’s IC50 values across different assay formats?

Conduct a meta-analysis of existing data to identify assay-specific confounders (e.g., substrate concentration, incubation time). Perform head-to-head comparisons under standardized conditions and report inter-assay coefficients of variation. Use mechanistic modeling to reconcile discrepancies .

Q. What methodologies are effective for integrating multi-omics data in this compound mechanism-of-action studies?

Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using pathway enrichment tools (e.g., MetaboAnalyst). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/proteins modulated by the compound. Validate findings with functional assays (e.g., CRISPR interference) .

Q. How can researchers validate the therapeutic potential of this compound in human-relevant disease models?

Use patient-derived induced pluripotent stem cell (iPSC) hepatocytes with genetic variants linked to HSD17B13 dysfunction. Assess compound effects on disease phenotypes (e.g., lipid droplet formation, oxidative stress). Correlate results with clinical endpoints from cohort studies and leverage Mendelian randomization to infer causality .

Properties

Molecular Formula |

C21H20ClN3O4S |

|---|---|

Molecular Weight |

445.9 g/mol |

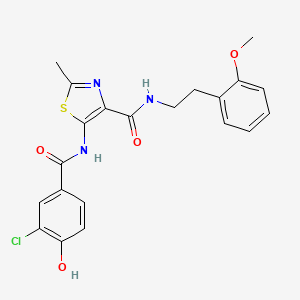

IUPAC Name |

5-[(3-chloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C21H20ClN3O4S/c1-12-24-18(20(28)23-10-9-13-5-3-4-6-17(13)29-2)21(30-12)25-19(27)14-7-8-16(26)15(22)11-14/h3-8,11,26H,9-10H2,1-2H3,(H,23,28)(H,25,27) |

InChI Key |

RPFASOHQEXEPRA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(S1)NC(=O)C2=CC(=C(C=C2)O)Cl)C(=O)NCCC3=CC=CC=C3OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.